
2,2'-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with methoxyethoxy phenyl groups and dioxaborolane units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps. One common method includes the following steps:
Formation of the fluorene core: The fluorene core is synthesized through a series of reactions involving the coupling of appropriate starting materials.
Substitution with methoxyethoxy phenyl groups: The fluorene core is then functionalized with methoxyethoxy phenyl groups through electrophilic aromatic substitution reactions.
Introduction of dioxaborolane units: Finally, the dioxaborolane units are introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium complexes are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic characteristics.
Biological Research: Investigated for potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with molecular targets and pathways relevant to its application. For instance, in organic electronics, the compound’s conjugated structure facilitates efficient charge transport and light emission. In biological applications, its fluorescent properties enable it to act as a probe for imaging and sensing .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9,9-Bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar structure but with different substituents, affecting its electronic properties.
Fluorene-based Polymers: Polymers incorporating fluorene units exhibit similar electronic properties but differ in their mechanical and processing characteristics.
Uniqueness
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific combination of substituents, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and advanced materials .
Propiedades
Fórmula molecular |
C43H52B2O8 |
|---|---|
Peso molecular |
718.5 g/mol |
Nombre IUPAC |
2-[9,9-bis[4-(2-methoxyethoxy)phenyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C43H52B2O8/c1-39(2)40(3,4)51-44(50-39)31-15-21-35-36-22-16-32(45-52-41(5,6)42(7,8)53-45)28-38(36)43(37(35)27-31,29-11-17-33(18-12-29)48-25-23-46-9)30-13-19-34(20-14-30)49-26-24-47-10/h11-22,27-28H,23-26H2,1-10H3 |
Clave InChI |
KCHWMNKJAFLFSZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCOC)C6=CC=C(C=C6)OCCOC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


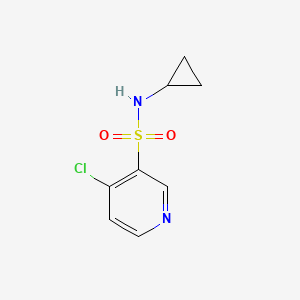
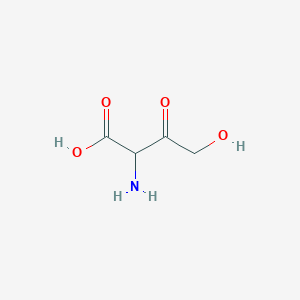

![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
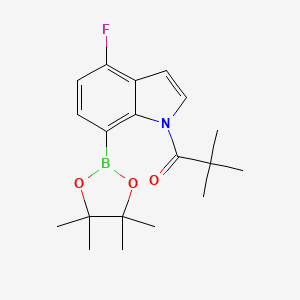
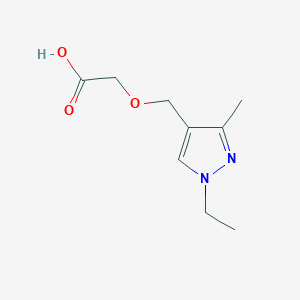
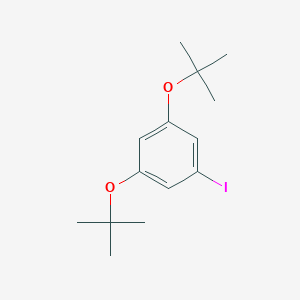

![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
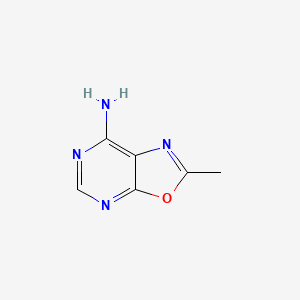
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
